Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-
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Overview
Description
N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes a thiophene ring, an imidazo[1,2-a]pyrazine core, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a thiophene derivative, followed by its reaction with an imidazo[1,2-a]pyrazine precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted derivatives of the original compound .
Scientific Research Applications
N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: This compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrazine derivatives, such as:
- 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific structural features, such as the presence of a thiophene ring and a methyl group.
Properties
CAS No. |
825630-42-0 |
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Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-methyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H10N4S/c1-12-10-11-14-6-9(8-2-5-16-7-8)15(11)4-3-13-10/h2-7H,1H3,(H,12,13) |
InChI Key |
LJELGROIPSBYGP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CSC=C3 |
Origin of Product |
United States |
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